Methyl 3-(methylthio)propionate

Catalog No.
S773345
CAS No.
13532-18-8
M.F
C5H10O2S
M. Wt
134.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(methylthio)propionate

CAS Number

13532-18-8

Product Name

Methyl 3-(methylthio)propionate

IUPAC Name

methyl 3-methylsulfanylpropanoate

Molecular Formula

C5H10O2S

Molecular Weight

134.2 g/mol

InChI

InChI=1S/C5H10O2S/c1-7-5(6)3-4-8-2/h3-4H2,1-2H3

InChI Key

DMMJVMYCBULSIS-UHFFFAOYSA-N

SMILES

COC(=O)CCSC

Solubility

very slightly soluble in water, soluble in alcohol

Canonical SMILES

COC(=O)CCSC

Contribution to Flavor Profile:

  • Studies have identified Methyl 3-(methylthio)propionate as the major ester contributing to the flavor profile of fresh-cut pineapple juices. This finding suggests its potential role in flavor research and development, particularly for products aiming to replicate or enhance pineapple flavors.

Use as a Precursor in Chemical Synthesis:

  • Researchers have utilized Methyl 3-(methylthio)propionate as a precursor to synthesize other chemical compounds of interest. For example, it has been used to prepare 3-methiolpropionate (MMPA) for studying the demethylation process of specific molecules by aerobic marine bacteria. This application demonstrates its value in organic synthesis and understanding specific biochemical pathways.

Role in Studying Metabolic Processes:

  • Methyl 3-(methylthio)propionate has also served as a tool to research methionine catabolism in Lactococci. Through 13C Nuclear Magnetic Resonance (NMR) and Gas Chromatography (GC) techniques, scientists were able to gain insights into the breakdown of methionine, an essential amino acid, using Methyl 3-(methylthio)propionate as a starting material. This research contributes to the understanding of bacterial metabolism and potential applications in food science and biotechnology.

This compound is found naturally as a metabolite in the yeast Saccharomyces cerevisiae []. However, its primary significance lies in its role as a flavoring agent. It contributes a fruity, grape-like aroma and is used in various food products [, ].


Molecular Structure Analysis

The molecule consists of a central propane chain with a methyl group (CH3) attached to the third carbon. A carbonyl group (C=O) is also bonded to the third carbon, forming an ester linkage with a methoxy group (OCH3) on the first carbon. The sulfur atom (S) is bonded to the second carbon and carries another methyl group (SCH3), forming a methylthio group (SCH3).

This structure offers several notable aspects:

  • The ester linkage allows the molecule to participate in various chemical reactions.
  • The presence of two methyl groups contributes to its hydrophobic nature.
  • The sulfur atom can potentially form hydrogen bonds with other molecules.

Chemical Reactions Analysis

Synthesis

Decomposition

Esters can undergo hydrolysis in the presence of water or an acid/base catalyst, breaking the ester bond. This would yield 3-mercaptopropanoic acid and methanol in the case of Methyl 3-(methylthio)propionate.

Other Reactions


Physical And Chemical Properties Analysis

  • Physical State: Likely a colorless liquid at room temperature.
  • Melting Point and Boiling Point: Expected to be in the range of typical esters (boiling point around 100-200°C).
  • Solubility: Likely soluble in organic solvents and slightly soluble in water due to the competing hydrophobic and hydrophilic moieties.
  • Stability: Esters are generally stable at room temperature but can hydrolyze under acidic or basic conditions.

Physical Description

colourless to pale yellow liquid with onion-like odou

XLogP3

0.7

Density

1.069-1.078

UNII

28913SS9T9

GHS Hazard Statements

Aggregated GHS information provided by 150 companies from 8 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 150 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 149 of 150 companies with hazard statement code(s):;
H302 (97.32%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13532-18-8

Wikipedia

Methyl 3-methylthiopropionate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Propanoic acid, 3-(methylthio)-, methyl ester: ACTIVE

Dates

Modify: 2023-08-15

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